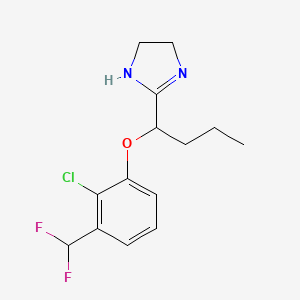
2-(1-(2-Chloro-3-(difluoromethyl)phenoxy)butyl)-4,5-dihydro-1H-imidazole
説明
2-(1-(2-Chloro-3-(difluoromethyl)phenoxy)butyl)-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C14H17ClF2N2O and its molecular weight is 302.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-(2-Chloro-3-(difluoromethyl)phenoxy)butyl)-4,5-dihydro-1H-imidazole (CAS Number: 1134637-59-4) is a novel imidazole derivative that has garnered attention due to its potential biological activities. Imidazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a chlorinated phenoxy group and a dihydroimidazole moiety. The molecular formula is , with a molecular weight of approximately 302.75 g/mol.
Antimicrobial Activity
Imidazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing imidazole rings exhibit significant antibacterial activity against various pathogens.
- Case Study : Jain et al. synthesized related imidazole compounds and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited promising antibacterial activity, suggesting that similar mechanisms may apply to the target compound .
Anti-inflammatory Activity
Imidazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.
- Research Findings : A review highlighted that many imidazole-based compounds demonstrated significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in various models . The potential of this compound in this context remains to be explored but aligns with the established properties of related compounds.
Antitumor Activity
Imidazole derivatives have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Evidence : Studies on other imidazole-containing compounds have demonstrated their effectiveness in inhibiting cell proliferation in various cancer cell lines. For instance, certain derivatives were found to induce cell cycle arrest and apoptosis in human cancer cells .
Data Summary
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of imidazole have been studied for their effectiveness against various bacterial strains. A study found that imidazole derivatives can inhibit the growth of pathogenic bacteria by disrupting their cellular processes .
Anticancer Potential
Imidazole derivatives are also being investigated for their anticancer properties. Some studies suggest that the incorporation of specific substituents can enhance the selectivity and potency against cancer cells. The compound may exhibit similar behavior, making it a candidate for further research in cancer therapeutics .
Agricultural Applications
Herbicide Development
The phenoxy group in the compound suggests potential applications in herbicide development. Compounds with phenoxy structures are known for their efficacy in controlling broadleaf weeds. Research has shown that such compounds can target specific biochemical pathways in plants, leading to effective weed management strategies .
Insecticidal Properties
There is growing interest in exploring the insecticidal properties of compounds like 2-(1-(2-Chloro-3-(difluoromethyl)phenoxy)butyl)-4,5-dihydro-1H-imidazole. Preliminary studies suggest that modifications to the imidazole ring can enhance insecticidal activity, providing a basis for developing new pest control agents .
Material Science
Polymeric Applications
The unique chemical structure allows for potential applications in polymer chemistry. The compound could serve as a monomer or crosslinking agent in the synthesis of novel polymers with tailored properties. Research into the thermal stability and mechanical properties of such polymers could lead to advancements in material science .
Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound may find applications in coatings and adhesives. Its incorporation into formulations could enhance adhesion properties and resistance to environmental degradation .
Case Studies
特性
IUPAC Name |
2-[1-[2-chloro-3-(difluoromethyl)phenoxy]butyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF2N2O/c1-2-4-11(14-18-7-8-19-14)20-10-6-3-5-9(12(10)15)13(16)17/h3,5-6,11,13H,2,4,7-8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJVJHWVKOHSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NCCN1)OC2=CC=CC(=C2Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















